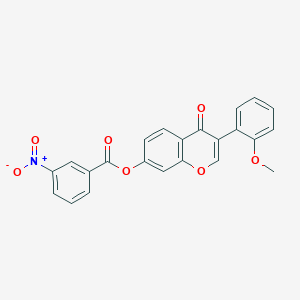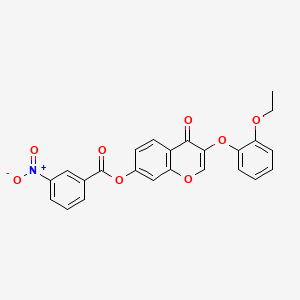![molecular formula C19H23N7O2 B3539940 6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B3539940.png)
6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone
Übersicht
Beschreibung
6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone is a synthetic organic compound. This molecule is notable for its unique chemical structure, which includes a triazinyl and pyridazinone core with various substituted groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone typically involves multi-step organic synthesis. Initial steps often include the formation of the triazine ring and the subsequent introduction of tert-butylamino and ethylamino groups. This is followed by the reaction of the intermediate with a pyridazinone derivative to yield the final compound. The entire synthetic process is conducted under controlled conditions, utilizing catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process. This requires stringent control of reaction parameters, optimization of yield, and the use of high-throughput reactors. Purification steps such as crystallization, filtration, and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reductive conditions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where certain groups can be replaced by others.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically performed under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products from these reactions vary, including oxidized, reduced, or substituted analogs of the original compound, which are often characterized using spectroscopic methods.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used in studies involving advanced organic synthesis and catalysis due to its complex structure and reactivity.
Biology
In biology, it can serve as a scaffold for designing biologically active molecules, potentially leading to the development of new drugs or biochemical probes.
Medicine
In the medical field, its derivatives could be explored for pharmacological activity, such as enzyme inhibition, receptor modulation, or as antimicrobial agents.
Industry
Industrially, this compound might be utilized in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves specific interactions at the molecular level. These interactions might include binding to active sites on enzymes or receptors, disrupting normal biochemical pathways. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-butylamino)-6-ethylamino-1,3,5-triazin-2-yl-oxy
2-phenyl-3(2H)-pyridazinone derivatives
Other triazinyl-pyridazinone compounds
Uniqueness
What sets 6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone apart is its specific substituent pattern, offering unique reactivity and potential applications not found in closely related compounds. This distinct structure could lead to novel chemical behaviors and interaction patterns, making it valuable for specialized applications in various fields.
Here's your detailed article! What's your take on this compound's potential?
Eigenschaften
IUPAC Name |
6-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-5-20-16-21-17(24-19(2,3)4)23-18(22-16)28-14-11-12-15(27)26(25-14)13-9-7-6-8-10-13/h6-12H,5H2,1-4H3,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMBAOULEZRHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C3=CC=CC=C3)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B3539860.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3539865.png)
![{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenoxy}acetic acid](/img/structure/B3539870.png)
![N~2~-(2,3-dimethylphenyl)-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3539883.png)
![N-(3-methoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B3539889.png)
![(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3539897.png)
![3-(1,3-benzodioxol-5-yl)-7-benzylidene-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3539923.png)
![methyl 7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B3539925.png)
![2-chloro-4-nitro-N-[5-phenyl-4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3539929.png)
![1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B3539952.png)

![3-ethoxy-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B3539966.png)
![(Z)-2-METHYL-3-PHENYL-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-PROPENAMIDE](/img/structure/B3539981.png)

